molecular formula C11H11BrN2O4S B14065691 ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate

ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate

Cat. No.: B14065691
M. Wt: 347.19 g/mol
InChI Key: WDDXCQSAOHBSEP-UHFFFAOYSA-N
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Description

Ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a bromo group, a methyl group, and an ethyl acetate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core. This can be achieved through the reaction of a thiophene derivative with a suitable nitrile or amide under acidic or basic conditions.

    Methylation: The methyl group is introduced at the 1-position through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of a wide range of derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the thieno[2,3-d]pyrimidine core can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized products.

Scientific Research Applications

Ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate can be compared with other similar compounds, such as:

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents, such as 6-chloro or 6-fluoro derivatives, which may exhibit different biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine core but lacking the thiophene ring, which may have different chemical and biological properties.

    Bromoacetate Derivatives: Compounds with a bromoacetate moiety but different heterocyclic cores, which may be used in different applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications and biological activities.

Properties

Molecular Formula

C11H11BrN2O4S

Molecular Weight

347.19 g/mol

IUPAC Name

ethyl 2-(6-bromo-1-methyl-2,4-dioxothieno[2,3-d]pyrimidin-3-yl)acetate

InChI

InChI=1S/C11H11BrN2O4S/c1-3-18-8(15)5-14-9(16)6-4-7(12)19-10(6)13(2)11(14)17/h4H,3,5H2,1-2H3

InChI Key

WDDXCQSAOHBSEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N(C1=O)C)SC(=C2)Br

Origin of Product

United States

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